molecular formula C15H13BrFNO2 B4402249 3-bromo-N-[2-(4-fluorophenoxy)ethyl]benzamide

3-bromo-N-[2-(4-fluorophenoxy)ethyl]benzamide

Cat. No.: B4402249
M. Wt: 338.17 g/mol
InChI Key: PPTSTUVOXXUNME-UHFFFAOYSA-N
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Description

3-bromo-N-[2-(4-fluorophenoxy)ethyl]benzamide is an organic compound with the molecular formula C15H13BrFNO2 This compound is characterized by the presence of a bromine atom, a fluorophenoxy group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[2-(4-fluorophenoxy)ethyl]benzamide typically involves the following steps:

    Amidation: The brominated benzene derivative is then reacted with 2-(4-fluorophenoxy)ethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the benzamide linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[2-(4-fluorophenoxy)ethyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (Pd) with boronic acids or esters.

Major Products

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

3-bromo-N-[2-(4-fluorophenoxy)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-[2-(4-fluorophenoxy)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
  • 2-bromo-N-(3,4-dimethylphenyl)benzamide
  • 3-bromo-N-(2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ethyl)benzamide

Uniqueness

3-bromo-N-[2-(4-fluorophenoxy)ethyl]benzamide is unique due to the presence of both a bromine atom and a fluorophenoxy group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-bromo-N-[2-(4-fluorophenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrFNO2/c16-12-3-1-2-11(10-12)15(19)18-8-9-20-14-6-4-13(17)5-7-14/h1-7,10H,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTSTUVOXXUNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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